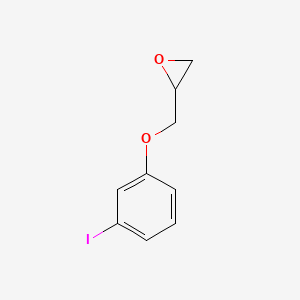
2-((3-Iodophenoxy)methyl)oxirane
Übersicht
Beschreibung
2-((3-Iodophenoxy)methyl)oxirane: is an organic compound characterized by the presence of an oxirane ring (epoxide) and an iodophenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-((3-Iodophenoxy)methyl)oxirane typically involves the reaction of 3-iodophenol with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxirane ring. The reaction conditions often include the use of a solvent such as dichloromethane and a base like sodium hydroxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The oxirane ring in 2-((3-Iodophenoxy)methyl)oxirane is susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation and Reduction Reactions: The iodophenoxy group can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, ethanol.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-((3-Iodophenoxy)methyl)oxirane is used as a building block in organic synthesis. Its reactivity makes it a valuable intermediate for the synthesis of more complex molecules .
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential pharmaceutical agents. Its structure allows for modifications that can lead to the development of new drugs with improved efficacy and safety profiles .
Industry: In the industrial sector, this compound can be used in the production of polymers and other materials with specific properties .
Wirkmechanismus
The mechanism of action of 2-((3-Iodophenoxy)methyl)oxirane primarily involves the ring-opening of the oxirane ring. This reaction can proceed via an S_N2 mechanism, where a nucleophile attacks the less hindered carbon of the oxirane ring, leading to the formation of a new bond and the opening of the ring . The iodophenoxy group can also participate in various reactions, depending on the conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
2-((3-Methylphenoxy)methyl)oxirane: Similar structure but with a methyl group instead of an iodine atom.
2-((3-Chlorophenoxy)methyl)oxirane: Similar structure but with a chlorine atom instead of an iodine atom.
Uniqueness: The presence of the iodine atom in 2-((3-Iodophenoxy)methyl)oxirane imparts unique reactivity compared to its methyl and chlorine analogs. Iodine is a larger and more polarizable atom, which can influence the compound’s reactivity and interactions with other molecules .
Eigenschaften
IUPAC Name |
2-[(3-iodophenoxy)methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c10-7-2-1-3-8(4-7)11-5-9-6-12-9/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPJDVWBJSFNLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC(=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655540 | |
| Record name | 2-[(3-Iodophenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75746-32-6 | |
| Record name | 2-[(3-Iodophenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


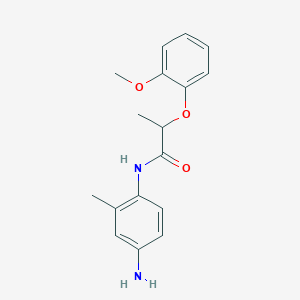
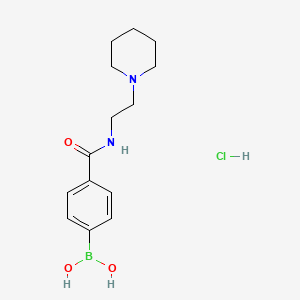
![3,3-dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B1386717.png)
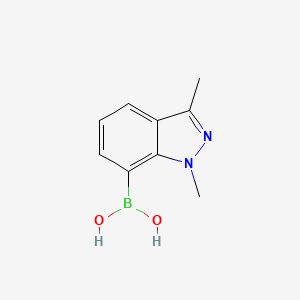
![1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-2-carboxylic acid](/img/structure/B1386720.png)
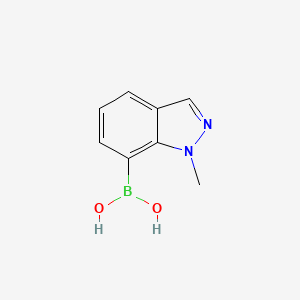
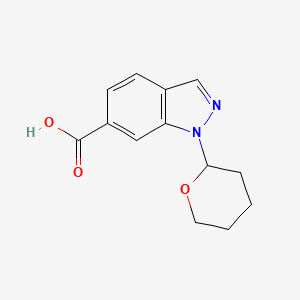
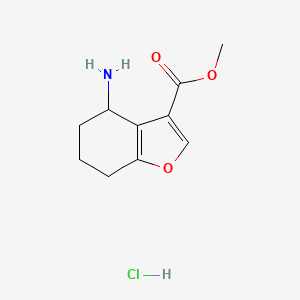
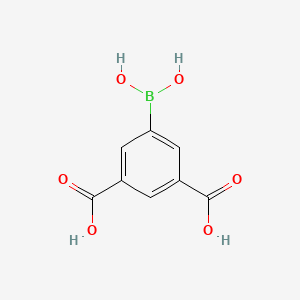
![2',7'-Dibromospiro[cyclopent[3]ene-1,9'-fluorene]](/img/structure/B1386729.png)
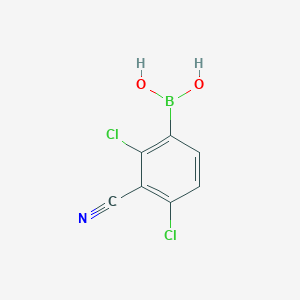
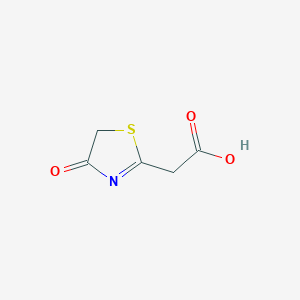
![2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid](/img/structure/B1386735.png)
![[4-(Isopropylthio)phenyl]acetyl chloride](/img/structure/B1386736.png)
